(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyano group, a dimethoxyphenyl group, and a phenylpyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to produce the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown its potential as an inhibitor of specific enzymes and receptors, which could lead to new therapeutic agents .
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific signaling pathways and induce apoptosis in cancer cells .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-dimethomorph: An enamide with fungicidal activity, structurally similar due to the presence of a dimethoxyphenyl group.
Sinapoylputrescine: Another enamide with a similar structural motif, used in biological studies.
3-(3,4-Dimethoxyphenyl)propionic acid: A related compound used in various chemical and biological applications.
Uniqueness
(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide stands out due to its unique combination of a cyano group, a dimethoxyphenyl group, and a phenylpyrazolyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-9-8-14(11-19(18)28-2)20-16(10-15(12-22)21(23)26)13-25(24-20)17-6-4-3-5-7-17/h3-11,13H,1-2H3,(H2,23,26)/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNUKJALGRSLH-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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